1-[(4-Methoxyphenoxy)acetyl]indoline
CAS No.:
Cat. No.: VC1036653
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Methoxyphenoxy)acetyl]indoline -](/images/structure/VC1036653.png)
Specification
Molecular Formula | C17H17NO3 |
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Molecular Weight | 283.32 g/mol |
IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone |
Standard InChI | InChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
Standard InChI Key | IRASRHXWAKOWBL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Introduction
Chemical Identity and Structure
Chemical Classification
1-[(4-Methoxyphenoxy)acetyl]indoline belongs to the class of indoline derivatives, which are heterocyclic organic compounds containing a fused benzene and pyrrole ring system. The indoline scaffold represents a partially reduced form of indole, with saturation at the 2,3-position of the pyrrole ring. This structural characteristic distinguishes indolines from indoles and contributes to their unique chemical behavior and biological properties. Indoline derivatives as a class have garnered significant interest in pharmaceutical research due to their diverse biological activities .
The compound under discussion specifically features an N-acylated indoline core, where the nitrogen atom of the indoline is substituted with a (4-methoxyphenoxy)acetyl group. This N-acylation modifies the electronic properties and reactivity of the nitrogen atom, potentially influencing the compound's chemical behavior and biological interactions.
Structural Details and Identifiers
1-[(4-Methoxyphenoxy)acetyl]indoline possesses a well-defined chemical structure that can be characterized through various chemical identifiers. The molecular formula C17H17NO3 indicates its composition of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. With a molecular weight of 283.32 g/mol, it falls within the range commonly observed for drug-like molecules, suggesting potential pharmaceutical relevance.
The compound's IUPAC name is 1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone, which precisely describes its structural arrangement. For computational chemistry and database purposes, several additional identifiers are available:
Identifier Type | Value |
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Molecular Formula | C17H17NO3 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone |
Standard InChI | InChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
Standard InChIKey | IRASRHXWAKOWBL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
PubChem Compound ID | 774457 |
Table 1. Chemical Identifiers of 1-[(4-Methoxyphenoxy)acetyl]indoline
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 1-[(4-Methoxyphenoxy)acetyl]indoline is primarily determined by its functional groups and structural features. The compound contains several reactive sites that may participate in various chemical transformations:
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The amide bond linking the indoline nitrogen to the acetyl group represents a potentially reactive site. Under appropriate conditions, this amide bond could undergo hydrolysis to regenerate the parent indoline and (4-methoxyphenoxy)acetic acid.
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The methoxy group on the phenoxy ring may participate in demethylation reactions under acidic conditions or in the presence of specific demethylating agents.
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The aromatic rings (both the indoline and the 4-methoxyphenoxy portion) can potentially undergo electrophilic aromatic substitution reactions, though with varying degrees of reactivity based on the electronic effects of the substituents.
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The ether linkage between the phenoxy group and the acetyl moiety could potentially be cleaved under strong acidic or reducing conditions.
Understanding these reactive sites is crucial for developing synthetic methodologies involving this compound and for predicting its stability under various experimental or storage conditions.
Synthesis and Preparation
Purification Methods
Following synthesis, purification of 1-[(4-Methoxyphenoxy)acetyl]indoline would likely employ standard techniques used for similar organic compounds. These may include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel and a suitable eluent system
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Preparative high-performance liquid chromatography (HPLC) for higher purity requirements
The choice of purification method would depend on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.
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